molecular formula C23H25ClF3NO4 B2713582 4-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one CAS No. 486452-14-6

4-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

Cat. No. B2713582
M. Wt: 471.9
InChI Key: WWDSNAOQWOVXEH-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Characterization

Dihydroisoquinoline derivatives are synthesized and characterized for their chemical properties and potential applications. For instance, Hussein et al. (2016) synthesized quinolinone derivatives to investigate their antioxidant efficiency in lubricating greases. Spectroscopy analysis was employed for characterization, highlighting the importance of such compounds in industrial applications (Hussein, Ismail, & El-Adly, 2016). Similarly, Krapcho et al. (1995) developed synthetic procedures leading to hydroxy-difluorobenzisoquinoline diones and their derivatives, underscoring the versatility of dihydroisoquinoline scaffolds in synthetic chemistry (Krapcho, Maresch, Gallagher, Hacker, Menta, Oliva, D. Domenico, Re, & Spinelli, 1995).

Chemical Reactions and Modifications

The reactivity and modification of dihydroisoquinoline derivatives are key areas of research. Ouchi et al. (2002) demonstrated the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, indicating the compound's utility in organic synthesis (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to humans or the environment, and the precautions that need to be taken when handling it.


Future Directions

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Please consult with a qualified professional or researcher for more specific and detailed information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

4-chloro-1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClF3NO4/c1-30-20-11-15-8-10-28(22(29)7-4-9-24)19(18(15)13-21(20)31-2)14-32-17-6-3-5-16(12-17)23(25,26)27/h3,5-6,11-13,19H,4,7-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDSNAOQWOVXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)CCCCl)COC3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

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